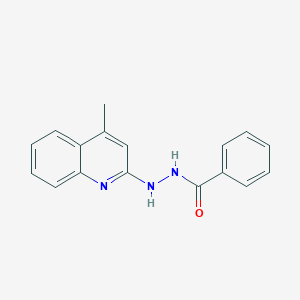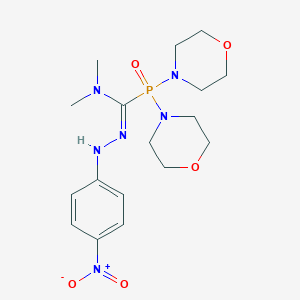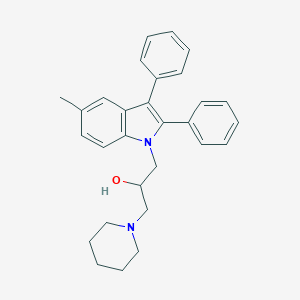![molecular formula C19H18N4O5 B415437 8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B415437.png)
8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound with a unique structure that includes a nitrophenyl group and a tetrahydropyrimidoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common method starts with the nitration of phenol to produce 4-nitrophenol, which is then used as a precursor . The subsequent steps involve the formation of the tetrahydropyrimidoquinoline core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydropyrimidoquinoline core can interact with biological macromolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Chlorophenyl)-2-hydrazino-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
- 5-(4-Methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione
Uniqueness
The uniqueness of 8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione lies in its specific nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new molecules with tailored properties for various applications.
Eigenschaften
Molekularformel |
C19H18N4O5 |
|---|---|
Molekulargewicht |
382.4g/mol |
IUPAC-Name |
8,8-dimethyl-5-(4-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C19H18N4O5/c1-19(2)7-11-14(12(24)8-19)13(9-3-5-10(6-4-9)23(27)28)15-16(20-11)21-18(26)22-17(15)25/h3-6,13H,7-8H2,1-2H3,(H3,20,21,22,25,26) |
InChI-Schlüssel |
NOWOUEHISHAHEY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-hydroxy-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B415355.png)


![N-benzyl-N-(2-furylmethyl)-N-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]amine](/img/structure/B415359.png)


![[1,3,4a-trimethyl-4,4a,9,9a-tetrahydro-1H-9,2-(epoxymethano)xanthen-2(3H)-yl]methyl acetate](/img/structure/B415364.png)
![6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B415365.png)


![N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B415375.png)
![N-[3-(4-chlorophenyl)-1,3-thiazolidin-2-ylidene]-N-phenylamine](/img/structure/B415376.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415380.png)
